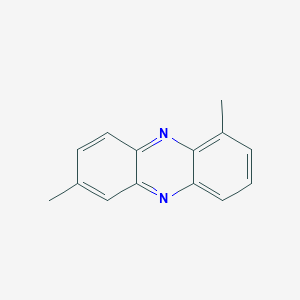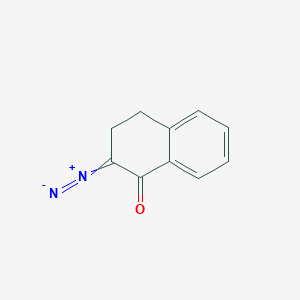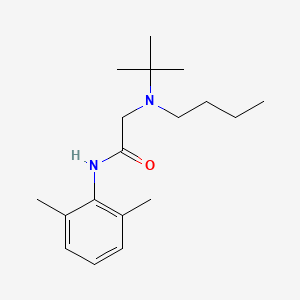![molecular formula C11H23NO2S B14638062 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 53463-95-9](/img/structure/B14638062.png)
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of methanesulfinyl chloride with a suitable piperidine derivative. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a methanesulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include methanesulfonyl derivatives, methanesulfanyl derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include methanesulfonyl chloride, methanesulfinyl chloride, and other piperidine derivatives with different substituents.
Uniqueness
4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the presence of both the methanesulfinyl group and the highly substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
53463-95-9 |
|---|---|
Molekularformel |
C11H23NO2S |
Molekulargewicht |
233.37 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-4-(methylsulfinylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H23NO2S/c1-9(2)6-11(13,8-15(5)14)7-10(3,4)12-9/h12-13H,6-8H2,1-5H3 |
InChI-Schlüssel |
VCVRNEXJZRVFRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)(CS(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanethione](/img/structure/B14637979.png)





![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)



![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)

![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)
